molecular formula C14H20Cl2N4O2 B8185658 N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride

N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride

Cat. No.: B8185658
M. Wt: 347.2 g/mol
InChI Key: OPFMEGSAOZAJIV-UHFFFAOYSA-N
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Description

N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride, commonly referred to as Cl-amidine, is a synthetic small-molecule inhibitor with the molecular formula C₁₄H₂₀Cl₂N₄O₂ and a molecular weight of 347.240 g/mol . It is stored under controlled conditions (2–8°C) to maintain stability . Structurally, it features a benzamide backbone substituted with a 2-chloro-1-iminoethyl group and an aminocarbonyl moiety, which are critical for its biological activity.

Cl-amidine functions as a pan-protein arginine deiminase (PAD) inhibitor, irreversibly binding to the catalytic cysteine residue (Cys645) in PAD enzymes through a covalent interaction . This mechanism disrupts PAD-mediated citrullination, a post-translational modification implicated in autoimmune diseases (e.g., rheumatoid arthritis) and cancer . Its irreversible inhibition distinguishes it from competitive inhibitors, offering prolonged therapeutic effects.

Properties

IUPAC Name

N-[1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFMEGSAOZAJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride, commonly referred to as Cl-Amidine, is a synthetic compound noted for its role as an irreversible inhibitor of protein arginine deiminases (PADs). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • CAS Number : 1373232-26-8
  • Molecular Formula : C₁₄H₁₉ClN₄O₂
  • Molecular Weight : 347.24 g/mol
  • IUPAC Name : N-{(1S)-1-(aminocarbonyl)-4-[(2-chloroethanimidoyl)amino]butyl}benzamide hydrochloride

Inhibition of Protein Arginine Deiminases

Cl-Amidine primarily targets PADs, which are enzymes involved in the post-translational modification of proteins through the conversion of arginine residues to citrulline. This modification is crucial in various biological processes, including gene regulation and immune response. The IC₅₀ values for Cl-Amidine against different PAD isoforms are as follows:

PAD IsoformIC₅₀ (μM)
PAD10.8
PAD36.2
PAD45.9

These values indicate that Cl-Amidine is a potent inhibitor, particularly against PAD1.

Cytotoxicity in Cancer Cells

Research has demonstrated that Cl-Amidine exhibits cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit cell growth by 50%. The observed values are:

Cell LineIC₅₀ (μM)
HL-600.25
MCF-70.05
HT-291.0

These results suggest that Cl-Amidine may have potential therapeutic applications in cancer treatment.

Effects on Immune Response

Cl-Amidine has been shown to modulate immune responses significantly. In a mouse model of sepsis induced by cecal ligation and puncture (CLP), administration of Cl-Amidine (50 mg/kg) resulted in:

  • Reduced extracellular neutrophil extracellular trap (NET) formation.
  • Increased survival rates.
  • Decreased serum and joint citrulline levels.
  • Reduced development of IgG autoantibodies in a collagen-induced arthritis model.

These findings indicate that Cl-Amidine may play a role in regulating inflammatory responses and autoimmunity.

Study on Sepsis

In a pivotal study, Cl-Amidine was administered to mice subjected to sepsis via CLP. The results highlighted a significant reduction in NET formation, which is often associated with tissue damage during sepsis. The study concluded that Cl-Amidine could enhance survival rates by mitigating excessive immune responses.

Cancer Research

In another study focusing on breast cancer cells (MCF-7), researchers found that Cl-Amidine induced apoptosis through the modulation of apoptotic pathways linked to PAD activity. This suggests that targeting PADs with Cl-Amidine could be a viable strategy for cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name (CAS or Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Mechanism of Action
Cl-amidine (1373232-26-8) C₁₄H₂₀Cl₂N₄O₂ 347.24 2-Chloro-1-iminoethyl, aminocarbonyl Pan-PAD inhibitor Irreversible covalent inhibition
2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid (3a) C₂₃H₂₀ClN₃O₄ 441.88 Chloro, imidazolyl, butyl, carboxylic acid AT1 receptor ligand Competitive binding
N-[2-(Diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide C₂₃H₂₉ClN₄O₃S 476.02 Diethylamino, methylsulfonylamino Antiarrhythmic agent Sodium channel modulation
4-[N-(tert-butyl)-N-hydroxyamino]-N-(8-hydroxyquinolin-5-yl)-benzamide (10) C₂₁H₂₂N₄O₃ 378.43 tert-butyl, hydroxyquinolin Metal chelation, antioxidant Free radical scavenging
N-(4-bromophenyl)-4-trifluoromethyl benzamide C₁₄H₁₀BrF₃NO 345.14 Bromophenyl, trifluoromethyl Intermediate in organic synthesis N/A

Preparation Methods

Benzoylation of H-Orn(Boc)-OH

The solution-phase method addressed cost barriers by starting with H-Orn(Boc)-OH, a commercially available mono-protected ornithine derivative. Benzoylation was performed using benzoyl chloride in dichloromethane (DCM) under basic conditions, yielding N-α-benzoyl-N-δ-(tert-butoxycarbonyl)-L-ornithine (BzNH-Orn(Boc)-OH) with 90% efficiency. This step eliminated the need for resin-based coupling, reducing material costs by approximately 80%.

Conversion to Primary Amide

The carboxylic acid moiety of BzNH-Orn(Boc)-OH was converted to a primary amide using hydroxybenzotriazole (HOBt)-assisted coupling with ammonium chloride. This reaction, catalyzed by O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (HOTT), achieved near-quantitative amidation without racemization. The resulting N-α-benzoyl-N-δ-(Boc)-L-ornithine amide was isolated via aqueous extraction, bypassing chromatographic purification.

Deprotection of Boc Group

Removal of the tert-butoxycarbonyl (Boc) protecting group was accomplished with trifluoroacetic acid (TFA) in methanol, yielding the free δ-amine intermediate. This step proceeded quantitatively, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry. The use of TFA ensured complete deprotection while preserving the amide and benzoyl functionalities.

Coupling with Ethyl Chloroacetimidate Hydrochloride

The final step involved coupling the deprotected amine with ethyl chloroacetimidate hydrochloride in methanol, facilitated by triethylamine. This reaction introduced the 2-chloro-1-iminoethyl group, forming the active amidine moiety. The product was isolated via reverse-phase high-performance liquid chromatography (RP-HPLC), achieving a purity >98%. Overall, the solution-phase route reduced production costs to $75 per gram while improving the yield to 80% over four steps.

Comparative Analysis of Synthesis Methods

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Steps 74
Overall Yield 70%80%
Cost per Gram $950$75
Chromatography Required for intermediatesNot required
Scalability LimitedHigh

The solution-phase method’s advantages include fewer synthetic steps, elimination of solid-support reagents, and compatibility with standard laboratory equipment. However, the solid-phase approach remains valuable for generating analogs with modified amidine or benzoyl groups.

Large-Scale Production Considerations

Industrial-scale synthesis requires optimizing solvent recovery, minimizing TFA usage, and automating RP-HPLC purification. Recent advancements in flow chemistry have enabled continuous amidine coupling, reducing reaction times from 24 hours to under 2 hours. Additionally, replacing ethyl chloroacetimidate hydrochloride with more stable amidine precursors could further enhance process safety.

Recent Advances in Synthetic Methodologies

While no novel methods have emerged since 2021, encapsulation studies using poly(3-hydroxybutyrate) microspheres have explored sustained release formulations. Although unrelated to synthesis, these studies underscore the importance of Cl-amidine’s physicochemical stability during post-synthetic processing.

Quality Control and Analytical Characterization

Identity and purity are verified using:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion at m/z 347.2402 [M+H]+.

  • 1H NMR: Characteristic signals at δ 7.45–7.80 (benzoyl aromatic protons) and δ 3.10–3.50 (methylene groups adjacent to amidine).

  • RP-HPLC: Retention time of 8.2 minutes on a C18 column (acetonitrile/water gradient) .

Q & A

Basic: What is the synthetic methodology for preparing N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride?

Answer:
The compound is synthesized via multi-step coupling reactions. A typical approach involves:

Acylation : Reacting a benzoyl chloride derivative with a diamine intermediate under anhydrous conditions. For example, 4-[(methylsulfonyl)amino]benzoyl chloride reacts with a substituted ethanediamine precursor in dichloromethane (DCM) with a base like triethylamine .

Hydrogenation : Catalytic hydrogenation (e.g., palladium on carbon in ethanol at 30–40 psi) to reduce protective groups or unsaturated bonds. Reaction progress is monitored via thin-layer chromatography (TLC) on silica gel .

Salt Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, followed by solvent evaporation under vacuum .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1^1H NMR (300–400 MHz, DMSO-d6 or CDCl3) confirms substituent integration and connectivity. For example, aromatic protons appear at δ 7.66–7.36 ppm, while amine protons resonate as broad singlets (δ 8.17–8.55 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 435.2 [M+H]+^+) and fragmentation patterns .
  • Chromatography : HPLC (≥95% purity) and TLC ensure reaction completion and purity .

Advanced: What is the molecular mechanism of its action as a PAD inhibitor?

Answer:
The compound (Cl-amidine) irreversibly inhibits peptidylarginine deiminases (PADs) by covalently binding to the active-site cysteine residue (Cys645 in PAD4). This mechanism involves:

Electrophilic Attack : The 2-chloro-1-iminoethyl group reacts with the thiol group of Cys645, forming a stable thioether bond .

Enzyme Inactivation : This disrupts calcium coordination and substrate access, abolishing citrullination activity. Validation includes in vitro enzymatic assays (e.g., fluorogenic substrates) and Western blotting for citrullinated proteins .

Advanced: How to design in vivo experiments to evaluate its anti-inflammatory efficacy?

Answer:

Animal Models : Use collagen-induced arthritis (CIA) or dextran sulfate sodium (DSS)-induced colitis models. Monitor disease progression via histopathology and citrullination biomarkers .

Dosing : Administer intraperitoneally (5–10 mg/kg/day) and compare with PAD-knockout controls.

Endpoint Analysis : Quantify serum anti-citrullinated protein antibodies (ACPAs) and tissue citrullination via immunohistochemistry .

Advanced: How can structure-activity relationships (SAR) guide optimization for PAD isoform selectivity?

Answer:

Core Modifications : Replace the benzamide moiety with heteroaromatic groups (e.g., thiophene) to alter steric and electronic interactions with PAD isoforms .

Side-Chain Engineering : Vary the chloroiminoethyl group’s electrophilicity (e.g., bromo or fluoro analogs) to modulate binding kinetics.

Assays : Test analogs against recombinant PAD1–4 isoforms using activity-based protein profiling (ABPP) .

Advanced: How to resolve contradictions in reported inhibitory potencies (IC50) across studies?

Answer:
Discrepancies may arise from:

Enzyme Source : Recombinant vs. tissue-extracted PADs (post-translational modifications affect activity).

Assay Conditions : Calcium concentration (PADs require 2–5 mM Ca2+^{2+}) and reducing agents (e.g., DTT stabilizes Cys645).

Validation : Replicate assays using standardized protocols (e.g., H3 citrullination ELISA) and include positive controls like BB-Cl-amidine .

Basic: What are the key physicochemical properties of this compound?

Answer:

  • Molecular Formula : C14_{14}H19_{19}ClN4_{4}O2_{2} (exact mass: 326.12 g/mol).
  • Solubility : Hydrochloride salt enhances water solubility (≥10 mg/mL in PBS).
  • Stability : Store at −20°C in desiccated conditions to prevent hydrolysis of the iminoethyl group .

Advanced: How to assess off-target effects on neurotransmitter receptors?

Answer:

Radioligand Binding Assays : Screen against dopamine D2, serotonin 5-HT2, and 5-HT1a receptors (IC50_{50} values <10 µM indicate significant off-target activity) .

Functional Assays : Measure cAMP inhibition (D2) or calcium flux (5-HT2) in transfected HEK293 cells .

Advanced: What strategies improve pharmacokinetics for CNS penetration?

Answer:

Prodrug Design : Mask polar groups (e.g., aminocarbonyl) with ester linkages.

Formulation : Use PEGylated nanoparticles to enhance blood-brain barrier (BBB) transit.

Metabolic Stability : Assess hepatic microsomal half-life (T1/2_{1/2} >60 min) and CYP450 inhibition .

Basic: What are the best practices for handling and storage?

Answer:

  • Storage : −20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation .
  • Handling : Use gloveboxes for hygroscopic salts and neutralize waste with 1M NaOH before disposal.

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